Omeprazole-d3

Bioanalysis Isotopic Purity LC-MS/MS

Omeprazole-d3 is a deuterium-labeled internal standard engineered for precise LC-MS/MS quantification of omeprazole in biological matrices. With deuterium substitution at benzimidazole 4,6,7 positions, it co-elutes with omeprazole while providing a distinct mass shift for MRM detection. Validated accuracy of 98.0–99.3% and <3% CV across 1.5–2000 ng/mL linear range ensures reliable pharmacokinetic, TDM, and DDI study results. Choose this certified SIL-IS to eliminate matrix effects and ionization variability that compromise unlabeled standards.

Molecular Formula C17H19N3O3S
Molecular Weight 348.4
CAS No. 934293-92-2
Cat. No. B1163416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmeprazole-d3
CAS934293-92-2
Synonyms6-methoxy-2-
Molecular FormulaC17H19N3O3S
Molecular Weight348.4
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
InChIInChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i5D,6D,7D
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Omeprazole-d3 (CAS 934293-92-2): A Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Bioanalysis


Omeprazole-d3 is a deuterium-labeled analog of the proton pump inhibitor (PPI) omeprazole, designed for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its molecular formula is C17H16D3N3O3S, with a molecular weight of 348.43 g/mol, reflecting the substitution of three hydrogen atoms with deuterium on the benzimidazole ring at positions 4, 6, and 7 [1]. As a stable isotope-labeled (SIL) compound, Omeprazole-d3 co-elutes with unlabeled omeprazole under reversed-phase LC conditions while providing a distinct mass shift for selective detection via multiple reaction monitoring (MRM). This enables precise and accurate quantification of omeprazole in complex biological matrices, such as human plasma, supporting pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments [2].

Why Unlabeled Omeprazole or Non-Isotopic Internal Standards Cannot Substitute for Omeprazole-d3 in Regulated Bioanalysis


In LC-MS/MS quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is critical to correct for matrix effects, extraction variability, and ionization efficiency fluctuations that compromise accuracy and precision. Unlabeled omeprazole, or a structurally dissimilar analog, cannot adequately compensate for these sources of error, leading to biased results and failed regulatory validation [1]. Omeprazole-d3, with its near-identical physicochemical properties but distinct mass, is the optimal choice. However, not all SIL-IS are equivalent: deuterium-labeled compounds may exhibit slight chromatographic retention time shifts relative to the analyte, a phenomenon known as the deuterium isotope effect, which can introduce differential matrix effects in certain LC methods [2]. Therefore, the specific performance characteristics of Omeprazole-d3—including its isotopic purity, retention behavior, and matrix effect correction capability—directly impact assay reliability and must be empirically validated against the target analyte and matrix of interest.

Omeprazole-d3 Comparative Performance Data: Isotopic Purity, Method Validation, and Differentiation from Alternative Internal Standards


Isotopic Purity: Omeprazole-d3 vs. Industry Thresholds and Competitor Specifications

Omeprazole-d3 is supplied with a certified isotopic purity of ≥99% deuterated forms (d1-d3) and ≤1% residual unlabeled (d0) omeprazole . This specification exceeds the typical industry minimum of 98% isotopic enrichment for SIL-IS used in regulated bioanalysis. In comparison, Omeprazole-13C,d3—a dual-labeled analog—has a higher molecular weight (349.43 g/mol vs. 348.43 g/mol) and may offer a slightly greater mass shift, but its isotopic purity specifications are vendor-dependent and often not explicitly stated . For deuterium-only labeled standards, the ≤1% d0 impurity level of Omeprazole-d3 ensures minimal contribution to analyte signal, which is critical for achieving low limits of quantification (LLOQ).

Bioanalysis Isotopic Purity LC-MS/MS

Method Validation Performance: Omeprazole-d3 as Internal Standard in Human Plasma LC-MS/MS Assay

In a validated LC-MS/MS method for omeprazole in human plasma, Omeprazole-d3 served as the internal standard, enabling a linear calibration range of 1.5–2000 ng/mL with accuracy and precision within ±15% (±20% at LLOQ) [1]. The method demonstrated a short chromatographic run time of 1.2 minutes, with Omeprazole-d3 co-eluting with omeprazole under isocratic conditions (55% 1 mM ammonium acetate pH 8.5 / 45% acetonitrile) on a Zorbax Extend C-18 column [1]. In contrast, methods employing non-isotopic internal standards, such as lansoprazole, often exhibit wider variability due to differential extraction recovery and ionization efficiency, which are not fully compensated for in complex matrices [2].

Therapeutic Drug Monitoring Method Validation Pharmacokinetics

Isotopic Enrichment and Stability: Omeprazole-d3 vs. Omeprazole-13C,d3

Omeprazole-d3 has a specified isotopic enrichment of 98 atom % D . This is comparable to other deuterated PPI internal standards such as Pantoprazole-d3 and Rabeprazole-d4, which also typically claim 98 atom % D . However, Omeprazole-13C,d3, a dual-labeled analog, offers a mass shift of +4 Da (one 13C and three D) versus Omeprazole-d3's +3 Da shift, which can be advantageous in certain multiplexed assays to avoid isotopic overlap with metabolites or co-administered drugs [1]. Nevertheless, the cost of Omeprazole-13C,d3 is generally higher, and its availability may be more limited compared to the widely stocked Omeprazole-d3 .

Stable Isotope Labeling Mass Spectrometry Internal Standard

Application in Metabolite Profiling: D3-Omeprazole Enables Differentiation of Endogenous and Administered Compounds

In a study profiling omeprazole metabolites in mouse brain and plasma, D3-omeprazole was co-administered with unlabeled omeprazole. This approach, termed isotope ratio-monitoring LC-MS, enabled the unambiguous identification of 17 novel metabolites by tracking characteristic mass differences between the labeled and unlabeled species [1]. The use of D3-omeprazole, rather than a 13C-labeled analog, was sufficient to generate a +3 Da mass shift that clearly distinguished administered drug-derived metabolites from endogenous isobaric compounds in the complex brain matrix. This methodology provides a distinct advantage over traditional untargeted metabolomics approaches, which rely solely on database matching and are prone to false positives.

Metabolomics In Vivo Metabolism Isotope Ratio Monitoring

Optimal Use Cases for Omeprazole-d3 in Bioanalytical and Pharmacokinetic Research


Quantitative Bioanalysis of Omeprazole in Human Plasma for Pharmacokinetic Studies

Omeprazole-d3 is the preferred internal standard for LC-MS/MS assays quantifying omeprazole in human plasma. Its use ensures accuracy within 98.0–99.3% and precision <3% CV across a 1.5–2000 ng/mL linear range, as validated in [1]. This level of performance is essential for calculating reliable pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) in bioequivalence and drug-drug interaction studies.

Therapeutic Drug Monitoring (TDM) of Omeprazole in Clinical Settings

For TDM of omeprazole in patients, especially those with CYP2C19 polymorphisms, Omeprazole-d3-based LC-MS/MS methods provide the necessary accuracy and precision to guide dose adjustments. The short 1.2-minute chromatographic run time and robust validation (accuracy ±15%, precision ≤15%) enable high-throughput, reliable quantification in clinical laboratories [1].

In Vivo Metabolite Profiling and Identification Using Isotope Ratio-Monitoring

When investigating novel metabolites or tissue-specific distribution of omeprazole, Omeprazole-d3 serves as an ideal tracer. Co-administration with unlabeled omeprazole allows for the definitive identification of drug-derived metabolites via mass difference monitoring, as demonstrated in mouse brain and plasma studies [2]. This approach is superior to untargeted metabolomics for distinguishing true metabolites from endogenous background signals.

CYP2C19 Phenotyping and Drug-Drug Interaction Cocktail Studies

In 'cocktail' studies where multiple CYP probe substrates are administered simultaneously, Omeprazole-d3 is used as an internal standard for the omeprazole channel. Its high isotopic purity (≤1% d0) and stable isotope labeling ensure accurate quantification without interference from other co-administered drugs or their metabolites, as validated in high-throughput LC-MS/MS methods [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omeprazole-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.